molecular formula C12H18N2 B1453766 [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine CAS No. 1248232-73-6

[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine

Cat. No.: B1453766
CAS No.: 1248232-73-6
M. Wt: 190.28 g/mol
InChI Key: ZGDWZVJGBUZLEV-UHFFFAOYSA-N
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Description

[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine: is a synthetic compound that belongs to the class of substituted phenylmethanamines This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with a methyl group

Mechanism of Action

Target of Action

Similar compounds, such as α-pihp, have been shown to inhibit the uptake of dopamine and norepinephrine . These neurotransmitters play crucial roles in the regulation of mood, attention, and the reward system in the brain.

Biochemical Pathways

By analogy with similar compounds, it may influence the dopaminergic and noradrenergic pathways . The downstream effects of this could include enhanced alertness, mood elevation, and increased energy levels.

Result of Action

Based on its potential targets, it could lead to prolonged activation of dopamine and norepinephrine receptors, potentially resulting in mood elevation, increased alertness, and other stimulant-like effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that higher temperatures could potentially degrade the compound and reduce its efficacy.

Biochemical Analysis

Biochemical Properties

[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the uptake of dopamine and norepinephrine, acting as a norepinephrine-dopamine reuptake inhibitor . This interaction suggests that this compound can influence neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antiproliferative activities against certain cancer cell lines such as SW620 and HeLa cells . This indicates that this compound can influence cell growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a norepinephrine-dopamine reuptake inhibitor, which means it binds to and inhibits the transporters responsible for the reuptake of these neurotransmitters . This inhibition leads to increased levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, high doses have been associated with psychomotor stimulation and potential neurotoxicity, similar to other psychostimulants.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that metabolize neurotransmitters, affecting metabolic flux and metabolite levels . This interaction can influence the overall metabolic state of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which in turn affect its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It has shown promise in modulating the uptake of dopamine and norepinephrine, making it a candidate for further research in neuropharmacology .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It may have uses in the treatment of neurological disorders and as a precursor for the development of new drugs .

Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

Uniqueness: [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine stands out due to its specific substitution pattern and its potent effects on neurotransmitter systems. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

(4-methyl-2-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDWZVJGBUZLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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